molecular formula C24H50O9 B13784300 Octaethylene glycol monooctyl ether

Octaethylene glycol monooctyl ether

Cat. No.: B13784300
M. Wt: 482.6 g/mol
InChI Key: YZEARKLIPBHQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OCTAETHYLENEGLYCOL OCTYL ETHER is a nonionic surfactant formed by the ethoxylation of octanol, resulting in a compound with eight repeated units of ethylene glycol. This compound is commonly used in various industrial and research applications due to its unique properties, such as its ability to solubilize membrane-bound proteins and its role as a detergent in biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing OCTAETHYLENEGLYCOL OCTYL ETHER is through the ethoxylation of octanol. This process involves the reaction of octanol with ethylene oxide in the presence of a catalyst, typically boron trifluoride-etherate. The reaction is carried out at elevated temperatures (around 105-115°C) to facilitate the addition of ethylene oxide units to the octanol molecule .

Industrial Production Methods

In industrial settings, the production of OCTAETHYLENEGLYCOL OCTYL ETHER follows a similar ethoxylation process but on a larger scale. The reaction is conducted in a controlled environment to ensure the consistent addition of ethylene oxide units, resulting in a high-purity product. The final product is then purified and tested for quality before being used in various applications .

Chemical Reactions Analysis

Types of Reactions

OCTAETHYLENEGLYCOL OCTYL ETHER primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl ethers, while oxidation reactions can produce corresponding aldehydes or carboxylic acids .

Mechanism of Action

The primary mechanism by which OCTAETHYLENEGLYCOL OCTYL ETHER exerts its effects is through its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules. This property is particularly useful in the study of membrane proteins, where it helps maintain the proteins in a functional state by mimicking the lipid bilayer environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OCTAETHYLENEGLYCOL OCTYL ETHER stands out due to its specific number of ethylene glycol units, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in solubilizing membrane proteins and other hydrophobic compounds, making it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C24H50O9

Molecular Weight

482.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C24H50O9/c1-2-3-4-5-6-7-9-26-11-13-28-15-17-30-19-21-32-23-24-33-22-20-31-18-16-29-14-12-27-10-8-25/h25H,2-24H2,1H3

InChI Key

YZEARKLIPBHQHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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